Home > Products > Screening Compounds P23135 > 3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid
3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid - 148191-56-4

3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid

Catalog Number: EVT-3240958
CAS Number: 148191-56-4
Molecular Formula: C12H10N4O3
Molecular Weight: 258.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is referenced in several chemical databases and publications, indicating its relevance in research and potential applications in pharmacology. It is often synthesized for use in studies related to enzyme inhibition and other therapeutic areas. The chemical structure includes a fused ring system that enhances its biological activity.

Synthesis Analysis

The synthesis of 3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid typically involves multi-step synthetic routes that may include:

  1. Formation of the Pyrazolo-Pyrido-Pyrimidine Core:
    • Starting materials often include appropriate pyridine and pyrazole derivatives.
    • Cyclization reactions are employed to form the fused ring structure.
  2. Functionalization:
    • The introduction of the propanoic acid moiety can be achieved through acylation reactions or via the use of coupling agents to attach the propanoic acid side chain to the core structure.
  3. Purification:
    • After synthesis, purification techniques such as recrystallization or chromatographic methods are used to isolate the desired product.

Specific parameters such as temperature, reaction time, and catalysts can significantly influence yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of 3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid can be described as follows:

  • Core Structure: The compound features a tricyclic system consisting of a pyrazole ring fused with a pyridine and a pyrimidine ring.
  • Functional Groups: The presence of a carboxylic acid group (-COOH) linked to a propanoic chain adds to its reactivity and solubility characteristics.
  • Geometric Configuration: The stereochemistry around the fused rings may affect biological interactions and pharmacological activity.

Data from computational chemistry studies can provide insights into bond lengths, angles, and electronic distributions within the molecule.

Chemical Reactions Analysis

3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid may participate in various chemical reactions:

  1. Acid-Base Reactions: The carboxylic acid group can act as a proton donor or acceptor, influencing its solubility in different pH environments.
  2. Esterification: This reaction can occur when interacting with alcohols under acidic conditions to form esters.
  3. Nucleophilic Substitution: The presence of nitrogen atoms in the structure allows for potential nucleophilic attack by various reagents.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for 3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid primarily relates to its role as an inhibitor for specific enzymes or receptors:

  • Enzyme Inhibition: Research suggests that this compound may inhibit DNA polymerase IIIC or other related enzymes involved in nucleic acid synthesis.
  • Receptor Interaction: The compound may interact with purinergic receptors (e.g., P2X receptors), modulating cellular signaling pathways relevant for various physiological processes.

Detailed kinetic studies and binding affinity analyses are essential for elucidating these mechanisms further.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid include:

  • Molecular Weight: Approximately 224.20 g/mol.
  • Solubility: Soluble in polar solvents such as water and methanol due to its carboxylic acid group.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.

These properties are crucial for understanding its behavior in biological systems and during pharmaceutical formulation.

Applications

The applications of 3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid span various fields:

  1. Pharmaceutical Research: As a potential drug candidate for conditions involving enzyme dysregulation or receptor-mediated pathways.
  2. Biochemical Studies: Utilized in assays to study enzyme kinetics or receptor interactions.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Introduction to Pyrazolo-Pyrido-Pyrimidinone Scaffolds in Medicinal Chemistry

Structural Classification of Polycyclic Heterocycles Incorporating Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone

The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone system represents a fused tricyclic architecture that positions this scaffold within the broader class of nitrogen-dense heterocycles. The specific compound 3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid (CAS 148191-56-4) features a pyrazolopyridine core annulated with a pyrimidinone ring, creating a planar, π-conjugated system with distinctive electronic properties. Its molecular formula (C₁₂H₁₀N₄O₃) and molecular weight (258.23 g/mol) reflect a compact yet highly functionalized structure [1] [4].

The propanoic acid chain at the N7 position introduces a flexible carboxylic acid moiety, enabling diverse intermolecular interactions. This structural feature is critical for modulating physicochemical properties and biological interactions. Key descriptors include:

  • Ring System: Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core
  • Substituent: 3-Carboxypropyl group at N7
  • Hydrogen Bonding Motifs: Carbonyl groups at C6 and carboxylic acid terminus
  • Tautomerism: Keto-enol equilibrium at the C6 carbonyl position

The SMILES notation (O=C(O)CCN(C1=O)C=CC2=C1C=NC3=CC=NN23) encodes the connectivity and highlights the conjugated system [1]. This architecture offers multiple sites for structural modification, including the pyridine nitrogen, carbonyl groups, and annular carbon atoms.

Table 1: Structural Characterization of 3-(6-Oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic Acid

PropertyValue
CAS Registry Number148191-56-4
IUPAC Name3-(6-Oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid
Molecular FormulaC₁₂H₁₀N₄O₃
Molecular Weight258.23 g/mol
SynonymsBBL012955; MFCD15204078; STK978792; 3-{10-OXO-2,3,7,11-TETRAAZATRICYCLO[7.4.0.0²,⁶]TRIDECA-1(9),3,5,7,12-PENTAEN-11-YL}PROPANOIC ACID [4]

Significance of 6-Oxo-7(6H)-yl Propanoic Acid Derivatives in Biologically Active Compounds

The propanoic acid functionalization at the N7 position confers distinctive physicochemical and pharmacological properties to this heterocyclic system. Unlike simpler alkyl chains, the three-carbon tether positions the carboxylic acid at an optimal distance for target engagement while maintaining aqueous solubility—a critical feature for drug bioavailability. This structural motif appears in several bioactive contexts:

  • Kinase Inhibitor Development: Patent WO2014039899 details pyrazolopyrimidine derivatives as potent kinase inhibitors, highlighting the strategic role of carboxylic acid-containing side chains in enhancing solubility and binding interactions with kinase ATP pockets. Specifically, the propanoic acid moiety enables salt formation and hydrogen bonding with conserved lysine residues in Bruton's tyrosine kinase (Btk) and other oncotherapeutic targets [3].

  • Structural Diversification Platform: The carboxylic acid serves as a synthetic handle for generating derivatives like amides (e.g., N-(3-Methylbutyl)-3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanamide) and salts (e.g., Sodium 6-oxopyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoate, CAS 148176-91-4) [5] [7]. These modifications fine-tune lipophilicity and target selectivity.

  • Biological Activity Enhancement: Research demonstrates that pyrazolo[1,5-a]pyrimidinones bearing acidic side chains exhibit improved pharmacokinetic profiles compared to ester or amide precursors. The free carboxylic acid enhances plasma protein binding and tissue penetration, as observed in analogs showing efficacy against diffuse large B-cell lymphoma and autoimmune disorders [3] [10].

Table 2: Biologically Relevant Derivatives of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone Scaffolds

DerivativeBiological ApplicationStructural Feature
3-(6-Oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acidKinase inhibitor intermediateFree carboxylic acid
N-(3-Methylbutyl)-3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanamideNot specified (pharmacophore optimization)Alkylamide conjugation
Sodium 6-oxopyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoateSolubility-enhanced salt formExtended butanoate chain + sodium salt
6-(Tolylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-onesAnalgesic agents, carboxylesterase inhibitorsHydrazone modification at C6 [10]

Research Gaps and Objectives for 3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic Acid

Despite its promising scaffold, significant research gaps exist regarding this specific compound:

  • Synthetic Accessibility: Current supplier data indicates this compound is "temporarily out of stock" [1], reflecting challenges in large-scale synthesis or purification. The tricyclic system requires multi-step annulation under controlled conditions, with reported yields often suboptimal. Developing efficient, scalable routes remains a priority.

  • Biological Data Deficiency: While structural analogs show kinase inhibitory activity [3], no direct pharmacological studies exist for this carboxylic acid variant. Key unanswered questions include:

  • Target binding affinity and selectivity profiles
  • Cellular permeability and metabolic stability
  • In vivo efficacy in disease models (e.g., oncology, inflammation)

  • Structure-Activity Relationship (SAR) Unexplored: The impact of the propanoic acid chain length versus shorter (acetic acid) or longer (butanoic acid) analogs remains uninvestigated. Similarly, the role of C6 carbonyl tautomerism in target engagement is undefined.

Future research objectives should prioritize:

  • Methodology Innovation: Developing novel cyclization strategies to improve synthetic efficiency, potentially via microwave-assisted or flow chemistry approaches.
  • Comprehensive Profiling: Evaluating kinase inhibition spectra (e.g., against Btk, JAK, or CDK families) and cellular anti-proliferative effects.
  • Prodrug Exploration: Designing ester prodrugs to enhance membrane permeability, leveraging the carboxylic acid as a reversible masking site.
  • Computational Modeling: Utilizing molecular docking to predict target interactions and guide structural optimization of the tricyclic core and side chain.

The strategic incorporation of this scaffold into targeted covalent inhibitors represents another promising avenue, where the carboxylic acid could facilitate irreversible binding via warhead conjugation [3] [10].

Properties

CAS Number

148191-56-4

Product Name

3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid

IUPAC Name

3-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)propanoic acid

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C12H10N4O3/c17-11(18)3-6-15-5-2-9-8(12(15)19)7-13-10-1-4-14-16(9)10/h1-2,4-5,7H,3,6H2,(H,17,18)

InChI Key

XINBZAXMWMUCFK-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCC(=O)O

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.